molecular formula C20H18N2O3 B246098 N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide

N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B246098
M. Wt: 334.4 g/mol
InChI Key: PVXNXBHYLJUXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide, commonly known as DMF, is a synthetic compound that has gained significant attention in the field of scientific research. DMF belongs to the class of N-aryl-substituted amides and is widely used in various fields, including medicinal chemistry, material science, and biological research.

Mechanism of Action

DMF exerts its therapeutic effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the induction of antioxidant and anti-inflammatory genes. DMF also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DMF has been shown to reduce oxidative stress, inflammation, and cell death in various cell types, including immune cells, neurons, and skin cells. DMF also enhances the production of neurotrophic factors, which promote the survival and growth of neurons. Furthermore, DMF has been shown to modulate the gut microbiota, which plays a crucial role in the regulation of immune function and inflammation.

Advantages and Limitations for Lab Experiments

DMF has several advantages as a research tool, including its low toxicity, stability, and ease of synthesis. DMF is also readily available and can be used in various in vitro and in vivo models. However, DMF has some limitations, including its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

DMF has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in various diseases. Future research should focus on optimizing the synthesis and formulation of DMF to improve its bioavailability and efficacy. Furthermore, the mechanism of action of DMF needs to be further elucidated to identify potential targets for drug development. Finally, studies are needed to investigate the long-term effects of DMF on various physiological systems, including the immune, nervous, and gastrointestinal systems.

Synthesis Methods

DMF can be synthesized by reacting 3-aminobenzophenone and furan-2-carboxylic acid in the presence of a coupling agent such as N, N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DMF as a white crystalline solid with a molecular weight of 337.39 g/mol.

Scientific Research Applications

DMF has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. DMF is known to exhibit immunomodulatory and anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders.

properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

N-[3-[(3,4-dimethylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-13-8-9-15(11-14(13)2)19(23)21-16-5-3-6-17(12-16)22-20(24)18-7-4-10-25-18/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChI Key

PVXNXBHYLJUXKY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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